molecular formula C20H11Cl3N2O2S B2360616 (4-Chlorophenyl){2-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-1,3-thiazol-5-yl}methanone CAS No. 338965-22-3

(4-Chlorophenyl){2-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-1,3-thiazol-5-yl}methanone

Cat. No.: B2360616
CAS No.: 338965-22-3
M. Wt: 449.73
InChI Key: RNBKFBKSRBQQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl){2-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-1,3-thiazol-5-yl}methanone is a useful research compound. Its molecular formula is C20H11Cl3N2O2S and its molecular weight is 449.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

The compound (4-Chlorophenyl){2-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-1,3-thiazol-5-yl}methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C24H16Cl3N3O3
  • Molecular Weight : 500.76 g/mol
  • CAS Number : 355001-72-8

The structure of this compound features a thiazole ring and an isoxazole moiety, which are known for their diverse biological properties. The presence of chlorinated aromatic groups may enhance its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with similar structures have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In one study, several synthesized derivatives demonstrated strong inhibitory effects on AChE with IC50 values significantly lower than standard controls .

EnzymeIC50 Value (µM)Control IC50 (µM)
AChE0.63 - 6.2821.25
UreaseVariesN/A

Anti-inflammatory and Antitumor Activity

Compounds related to this compound have shown anti-inflammatory properties in vitro. They have been tested for their ability to reduce inflammation markers in cell cultures . Additionally, some studies suggest potential antitumor activity, though further research is needed to establish these effects conclusively .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Receptor Binding : The compound may bind selectively to receptors involved in inflammatory processes.
  • Enzyme Interaction : Its structural components allow it to inhibit enzymes critical for bacterial survival and proliferation.
  • Cellular Uptake : The lipophilicity of the chlorinated phenyl groups may enhance cellular uptake, increasing bioavailability.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on the core structure of this compound. In this study, researchers synthesized a series of thiazole and isoxazole derivatives and assessed their biological activities through various assays . The findings revealed that specific modifications in the chemical structure could significantly enhance antimicrobial and enzyme inhibitory activities.

Properties

IUPAC Name

(4-chlorophenyl)-[2-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1,3-thiazol-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl3N2O2S/c1-10-16(18(25-27-10)17-13(22)3-2-4-14(17)23)20-24-9-15(28-20)19(26)11-5-7-12(21)8-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBKFBKSRBQQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C3=NC=C(S3)C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.